3-{2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}propanoic acid: is a compound with a fascinating structure. Let’s break it down:
-
Chromene Moiety: : The core of this compound contains a chromene ring, which is a six-membered ring fused with a benzene ring. The chromene ring system imparts unique properties to the compound.
-
Acetamido Group: : The acetamido group (CH₃C(O)NH₂) is attached to the chromene ring. It provides a functional handle for further modifications.
-
Propanoic Acid Side Chain: : The propanoic acid side chain (CH₃CH₂COOH) extends from the chromene ring. It contributes to the compound’s solubility and reactivity.
Preparation Methods
Synthesis:: The synthetic route involves esterification and subsequent modification:
-
Esterification: React it with ethyl bromoacetate and anhydrous potassium carbonate in dry acetone to obtain ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate .
-
Activation and Modification: : Activate the carboxylic acid group of the ester using N,N’-carbonyldiimidazole. Then, modify it with (3-carboxypropyl)trimethylammonium chloride to yield the desired compound.
Industrial Production:: Industrial-scale production methods may involve variations of the synthetic route, optimization, and purification steps.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example
Major Products: These reactions yield derivatives with modified chromene or side chain functionalities.
Scientific Research Applications
Chemistry: Investigate its photochemical properties, supramolecular assembly, and polymerization behavior.
Biology: Explore its interactions with biomolecules (e.g., proteins, DNA).
Medicine: Assess its potential as a drug scaffold or targeting moiety.
Industry: Develop smart materials based on its light-triggered properties.
Mechanism of Action
Targets: Identify molecular targets (e.g., receptors, enzymes) affected by this compound.
Pathways: Study the signaling pathways influenced by its photochemical behavior.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to related chromene-based compounds.
Similar Compounds: Explore other chromenes, coumarins, or acetamido derivatives.
Properties
Molecular Formula |
C17H19NO6 |
---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
3-[[2-(6-ethyl-4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]propanoic acid |
InChI |
InChI=1S/C17H19NO6/c1-3-11-7-12-10(2)6-17(22)24-14(12)8-13(11)23-9-15(19)18-5-4-16(20)21/h6-8H,3-5,9H2,1-2H3,(H,18,19)(H,20,21) |
InChI Key |
XWQPQRJBYFZPDN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC(=O)NCCC(=O)O)OC(=O)C=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.